![molecular formula C19H21N3O4 B2886360 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide CAS No. 1021107-86-7](/img/structure/B2886360.png)
4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new compounds has been synthesized by replacing the glutamic acid part of Pemetrexed drug, chemically known as N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid, with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .Scientific Research Applications
Antibiofilm Activity Against Candida albicans
This compound has shown promising results in inhibiting biofilm formation by Candida albicans, a common fungal pathogen. Biofilms are complex communities of microorganisms that are resistant to conventional antimicrobial treatments. The compound exhibited a significant percentage inhibition of biofilm formation, with a Biofilm Inhibition Concentration 50% (BIC 50) ranging from 0.13 to 0.01 µM . This suggests potential use in developing new treatments for infections caused by biofilms.
Antimicrobial Properties
While the compound’s antimicrobial activity is generally low to missing, it’s still noteworthy in the context of its antibiofilm properties. The ability to prevent biofilm formation can be crucial in healthcare settings, where biofilms on medical devices and surfaces can lead to persistent infections .
Antiproliferative Effects
The compound has been evaluated for antiproliferative effects, which are important in cancer research. Antiproliferative agents can inhibit the growth and spread of cancer cells. Although this particular compound has shown low activity, its structural class is known for such effects, suggesting potential for further modification and development .
Design and Synthesis of New Drugs
The structural features of this compound are conducive to the design and synthesis of new drugs. Its benzamide moiety is a common feature in many pharmacologically active compounds, indicating its utility in drug design .
Neutron Capture Therapy
Boronic acids and their esters, which share structural similarities with this compound, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy. This therapy is a type of cancer treatment that targets cancer cells more selectively than traditional radiotherapy .
Future Directions
The future directions for ‘4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide’ could involve further exploration of its potential applications in various fields due to its unique properties and structure. Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .
properties
IUPAC Name |
4-acetamido-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14(23)22-16-9-7-15(8-10-16)19(25)21-12-11-20-18(24)13-26-17-5-3-2-4-6-17/h2-10H,11-13H2,1H3,(H,20,24)(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZJLFDOYJXPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide |
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